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molecular formula C9H7F3 B1350635 2-(Trifluoromethyl)styrene CAS No. 395-45-9

2-(Trifluoromethyl)styrene

Cat. No. B1350635
M. Wt: 172.15 g/mol
InChI Key: VGWWQZSCLBZOGK-UHFFFAOYSA-N
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Patent
US04420225

Procedure details

457 g (1 mol) of o-trifluoromethylbenzyltriphenyl-phosphonium chloride and 150 g (5 mols) of paraformaldehyde are initially introduced into 1,200 ml of water. 150 ml of 50% strength by weight sodium hydroxide solution are added at about 20° C. The mixture is allowed to after-react at 40° to 50° C. for 1 hour and the o-trifluoromethylstyrene formed is then distilled out of the reaction mixture with steam. The organic phase of the distillate contains 170 g (about 98% of the theoretical yield) of o-trifluoromethylstyrene with a purity, according to analysis by gas chromatography, of 99%. nD20 :1.4663. Boiling point: 61° C. under 53 mbars.
Name
o-trifluoromethylbenzyltriphenyl-phosphonium chloride
Quantity
457 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[F:2][C:3]([F:31])([F:30])[C:4]1[CH:29]=[CH:28][CH:27]=[CH:26][C:5]=1[CH2:6][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[CH2:32]=O.[OH-].[Na+]>O>[F:31][C:3]([F:2])([F:30])[C:4]1[CH:29]=[CH:28][CH:27]=[CH:26][C:5]=1[CH:6]=[CH2:32] |f:0.1,3.4|

Inputs

Step One
Name
o-trifluoromethylbenzyltriphenyl-phosphonium chloride
Quantity
457 g
Type
reactant
Smiles
[Cl-].FC(C1=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=CC=C1)(F)F
Name
Quantity
150 g
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to after-react at 40° to 50° C. for 1 hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=C)C=CC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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